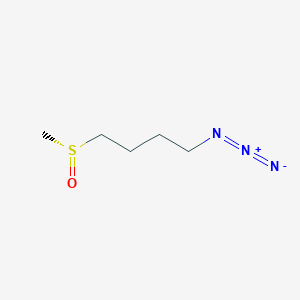

(R)-1-Azido-4-(methylsulfinyl)-butane

Description

Structure

3D Structure

Properties

CAS No. |

155185-01-6 |

|---|---|

Molecular Formula |

C5H11N3OS |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

1-azido-4-methylsulfinylbutane |

InChI |

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3 |

InChI Key |

SCBWZMZIFFMINE-UHFFFAOYSA-N |

SMILES |

CS(=O)CCCCN=[N+]=[N-] |

Canonical SMILES |

CS(=O)CCCCN=[N+]=[N-] |

Origin of Product |

United States |

Strategic Synthetic Methodologies for R 1 Azido 4 Methylsulfinyl Butane and Analogues

Retrosynthetic Analysis and Key Disconnections for the (R)-1-Azido-4-(methylsulfinyl)-butane Scaffold

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The first involves the introduction of the azide (B81097) functionality, and the second centers on the formation of the chiral sulfoxide (B87167). These disconnections pave the way for a modular and stereocontrolled synthesis.

Azide Functional Group Introduction Strategies

The azide group is a versatile functional group in organic synthesis, often introduced through nucleophilic substitution or diazo transfer reactions.

A common and direct method for introducing an azide group is through the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate, with an azide salt. organic-chemistry.orgtutorchase.com This reaction typically proceeds via an SN2 mechanism, which involves the backside attack of the nucleophilic azide ion on the carbon atom bearing the leaving group. tutorchase.com This process leads to an inversion of stereochemistry at the reaction center. For the synthesis of this compound, a precursor such as (S)-1-bromo-4-(methylsulfinyl)-butane could be reacted with sodium azide. tutorchase.comachemblock.com

Microwave-assisted synthesis has been shown to accelerate this transformation, providing a rapid and efficient method for producing azides from alkyl halides or tosylates in an aqueous medium without the need for a phase-transfer catalyst. acs.org This method is compatible with a variety of functional groups. acs.org

Table 1: Examples of Nucleophilic Substitution for Azide Synthesis

| Starting Material | Reagent | Solvent | Conditions | Product | Citation |

| Alkyl Halide/Tosylate | Sodium Azide (NaN₃) | Aqueous | Microwave | Alkyl Azide | acs.org |

| Alkyl Halide | Sodium Azide (NaN₃) | Polar Aprotic (e.g., DMSO) | Room Temp/Heat | Alkyl Azide | masterorganicchemistry.com |

| Acid Chloride | Sodium Azide (NaN₃) | Not specified | Not specified | Acyl Azide | masterorganicchemistry.com |

An alternative route to azides involves the diazo transfer reaction, which converts a primary amine to an azide. organic-chemistry.orgmanchester.ac.uk This method is particularly useful when the corresponding amine is more readily available than the alkyl halide. The reaction typically employs a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide. organic-chemistry.orgmanchester.ac.uk The latter is often used as its hydrochloride or hydrogen sulfate (B86663) salt to enhance stability. manchester.ac.uksemanticscholar.org

The mechanism involves the reaction of the primary amine with the diazo-transfer reagent to form a diazo intermediate, which then eliminates a molecule of nitrogen to yield the corresponding azide. semanticscholar.org While effective, the use of potentially explosive sulfonyl azides necessitates careful handling. rsc.org

Table 2: Common Diazo Transfer Reagents

| Reagent | Precursor | Key Features | Citation |

| Trifluoromethanesulfonyl azide (TfN₃) | Primary Amine | Efficient diazo transfer | organic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrochloride | Primary Amine | Crystalline, shelf-stable | organic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrogen sulfate | Primary Sulfonamide | Stable and easy to handle | organic-chemistry.orgsemanticscholar.org |

Chiral Sulfoxide Formation Methodologies

The direct oxidation of a prochiral sulfide (B99878), such as 1-azido-4-(methylthio)butane, offers an atom-economical approach to the desired chiral sulfoxide. tandfonline.comacsgcipr.org This transformation can be achieved using various catalytic systems, often employing a metal catalyst in conjunction with a chiral ligand and a terminal oxidant. tandfonline.comacsgcipr.org

Commonly used metal catalysts include titanium, vanadium, and manganese complexes. tandfonline.compsu.edu For instance, the Kagan-Modena oxidation utilizes a titanium(IV) isopropoxide catalyst with a chiral diethyl tartrate ligand and an oxidant like cumene (B47948) hydroperoxide. acsgcipr.org Vanadium-based catalysts, often with Schiff base ligands, have also proven effective for the asymmetric oxidation of sulfides. psu.edu The choice of ligand and oxidant is critical for achieving high enantioselectivity. tandfonline.comacsgcipr.org

Table 3: Selected Catalytic Systems for Asymmetric Sulfide Oxidation

| Catalyst System | Chiral Ligand | Oxidant | Typical Substrate | Reported Enantiomeric Excess (ee) | Citation |

| Ti(OiPr)₄ | Diethyl Tartrate | Cumene Hydroperoxide | Alkyl Aryl Sulfides | High | acsgcipr.org |

| Vanadium(IV) | Chiral Schiff Base | Hydrogen Peroxide | Alkyl Aryl Sulfides | Moderate to High | psu.edu |

| Fe(salan) | Salan Ligand | Hydrogen Peroxide | Alkyl Aryl Sulfides | Up to 99% | libretexts.org |

| Ti(salen) | Salen Ligand | Urea Hydrogen Peroxide | Alkyl Aryl Sulfides | 92-99% | wiley-vch.delibretexts.org |

The Andersen synthesis is a classic and reliable method for preparing enantiomerically pure sulfoxides. medcraveonline.comchem-station.com This approach involves the reaction of a diastereomerically pure sulfinate ester, derived from a chiral alcohol, with an organometallic reagent such as a Grignard reagent. medcraveonline.comchem-station.com The reaction proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com

A common chiral auxiliary employed is (-)-menthol, which is reacted with a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) to form a mixture of diastereomeric menthyl sulfinates. illinois.educhem-station.com These diastereomers can be separated by crystallization, and the desired pure diastereomer is then treated with a Grignard reagent corresponding to the second substituent to be installed on the sulfur atom. illinois.educhem-station.com While this method is highly effective, it is a stoichiometric process. illinois.edu

Other chiral alcohols, such as diacetone-D-glucose, have also been utilized as auxiliaries in this type of synthesis. nih.gov

Table 4: Chiral Auxiliaries in Andersen-Type Synthesis

| Chiral Auxiliary | Sulfinylating Agent | Organometallic Reagent | Key Feature | Citation |

| (-)-Menthol | p-Toluenesulfinyl chloride | Grignard Reagent | Well-established, high ee | medcraveonline.comchem-station.com |

| Diacetone-D-glucose | Various | Grignard Reagent | Sugar-derived, commercially available | nih.gov |

| Quinidine | Racemic Sulfinyl Chlorides | Not specified | Kinetic resolution | nih.gov |

Chemoenzymatic and Biocatalytic Sulfoxidation

Chemoenzymatic and biocatalytic approaches offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral sulfoxides. These methods leverage the inherent stereoselectivity of enzymes to catalyze the oxidation of a prochiral sulfide to a specific enantiomer of the sulfoxide.

The high chemopreventive potential of cruciferous plants is linked to their glucosinolate content, which is enzymatically converted into biologically active isothiocyanates by myrosinase. nih.govmdpi.comresearchgate.net This natural process inspires laboratory-based biocatalytic strategies. Enzymes are attractive catalysts due to their high chemo-, regio-, and enantioselectivity, which has been widely applied in the synthesis of chiral alcohols and amines. nih.gov However, their application for creating chiral thiols and thioethers has been more challenging. nih.gov

Recent advancements have demonstrated the use of enzymes for the asymmetric oxidation of thioethers. For instance, dicopper complexes that mimic the active site of tyrosinase have been developed for the catalytic monooxygenase reaction, yielding sulfoxides with significant enantiomeric excess (e.e.). mdpi.com Mechanistic studies using 18O2 labeling confirm that the reaction proceeds via a monooxygenase pathway, where an oxygen atom from O2 is directly incorporated into the sulfide. mdpi.com

Whole-cell biocatalysis and isolated enzyme systems are employed for this transformation. The general procedure involves incubating the precursor, 1-azido-4-(methylthio)butane, with a selected microorganism or a purified oxidase in a suitable buffer, often with a co-factor regeneration system. The enantioselectivity of the reaction is highly dependent on the specific enzyme and reaction conditions used.

Table 1: Examples of Biocatalysts in Asymmetric Sulfoxidation This table is a representative example based on general biocatalytic principles, as specific data for 1-azido-4-(methylthio)butane is not widely published.

| Biocatalyst System | Substrate | Product | Enantiomeric Excess (e.e.) |

| Cyclohexanone monooxygenase (CHMO) | Thioanisole | (R)-Methyl phenyl sulfoxide | >99% |

| P450 monooxygenases | Various aryl alkyl sulfides | Chiral sulfoxides | Variable, up to 98% |

| Dicopper Complex (Tyrosinase mimic) | Thioanisole | (R)-Methyl phenyl sulfoxide | Significant e.e. mdpi.com |

Butane (B89635) Carbon Chain Assembly and Functionalization

The construction of the four-carbon chain of this compound and the introduction of the terminal azido (B1232118) and methylsulfinyl groups are fundamental steps in its total synthesis. These syntheses often start from readily available four-carbon precursors.

A common strategy involves starting with a bifunctional butane derivative. For example, 1,4-butanediol (B3395766) can be sequentially functionalized. One hydroxyl group can be converted into a leaving group (e.g., tosylate or halide) and subsequently displaced by sodium azide to introduce the azido moiety. The other hydroxyl group can be transformed into a methylthioether. A typical sequence involves:

Monoprotection of 1,4-butanediol.

Activation of the remaining hydroxyl group (e.g., mesylation or tosylation).

Nucleophilic substitution with sodium thiomethoxide to form the thioether.

Deprotection of the alcohol.

Conversion of the newly freed hydroxyl group to an azide, often via a Mitsunobu reaction or by conversion to a halide followed by substitution with NaN3. researchgate.net

An alternative approach starts from γ-butyrolactone or tetrahydrofuran, which provides the butane backbone. For instance, thiolane (tetrahydrothiophene), a byproduct of petroleum refining, can be methylated to form S-methylthiolanium tetrafluoroborate (B81430). researchgate.net Ring-opening of this cyclic sulfonium (B1226848) salt with sodium azide yields 1-azido-4-(methylthio)butane, the direct precursor to the target sulfoxide. researchgate.net This method presents an efficient, eco-friendly route to the key intermediate. researchgate.net

Enantioselective Synthesis of this compound

Achieving the correct (R)-configuration at the sulfur atom is the most critical challenge in the synthesis of this compound. Several strategies have been developed to address this, primarily focusing on asymmetric oxidation or the use of chiral auxiliaries. nih.gov

Asymmetric Sulfoxidation Routes to the (R)-Methylsulfinyl Moiety

The direct asymmetric oxidation of the prochiral sulfide, 1-azido-4-(methylthio)butane, is the most atom-economical approach to establish the chiral sulfoxide center. This field has been significantly influenced by the milestone discoveries of Kagan and Modena, who developed titanium-dialkyltartrate catalyst systems. benthamdirect.com

Modern methods often employ transition metal catalysts complexed with chiral ligands. benthamdirect.comwikipedia.org Vanadium, titanium, and manganese complexes have proven effective. The Kagan-Modena oxidation, which uses a titanium/diethyl tartrate (DET) complex with an alkyl hydroperoxide as the oxidant, is a well-established method. benthamdirect.comresearchgate.net The choice of the chiral tartrate enantiomer determines the resulting sulfoxide stereochemistry. For the synthesis of the (R)-sulfoxide, (R,R)-DET is typically used.

Table 2: Catalyst Systems for Asymmetric Sulfoxidation of Sulfides

| Catalyst System | Oxidant | Typical Substrate | e.e. (%) | Reference |

| Ti(Oi-Pr)4 / (R,R)-DET | t-BuOOH (TBHP) | Aryl methyl sulfides | Up to 99 | researchgate.net |

| Vanadium(IV) oxide / Chiral Schiff base | H2O2 | Alkyl aryl sulfides | 85-95 | N/A |

| Manganese-salen complex | NaOCl | Aryl alkyl sulfides | >90 | wikipedia.org |

| Iron(II) / Chiral Pyridine-based ligand | H2O2 | Thioethers | High | N/A |

Hydrogen peroxide is increasingly favored as a "green" oxidant in these systems. benthamdirect.com The development of new-generation chiral titanium catalysts has enabled highly efficient and enantioselective sulfoxidations using H2O2. benthamdirect.com

Diastereoselective Control in Sulfinate Ester Chemistry

An alternative to direct asymmetric oxidation is the use of chiral sulfinate esters, a strategy pioneered by Andersen. illinois.edu This method involves the reaction of a nucleophile, such as a Grignard reagent or an organolithium compound, with a diastereomerically pure sulfinate ester that bears a chiral auxiliary. The reaction proceeds with clean inversion of configuration at the sulfur atom. illinois.edu

The general sequence is as follows:

Preparation of the Chiral Auxiliary: A readily available chiral alcohol, such as (-)-menthol, is used. illinois.edu

Formation of Sulfinate Ester: The chiral alcohol is reacted with a sulfinyl chloride (e.g., methanesulfinyl chloride, which is not commercially available and must be prepared in situ or a related precursor used) to form a mixture of diastereomeric sulfinate esters.

Diastereomer Separation: The diastereomers are separated by physical methods, typically fractional crystallization. illinois.edu

Nucleophilic Substitution: The desired pure diastereomer is treated with an organometallic reagent corresponding to the remainder of the target molecule (e.g., 4-azidobutylmagnesium bromide). This displaces the chiral alcohol with complete inversion at the sulfur center, yielding the enantiomerically pure sulfoxide.

While robust, this method can be limited by the availability of sulfinyl chlorides and the efficiency of the diastereomer separation. illinois.edu More recent methods focus on the catalytic asymmetric synthesis of sulfinate esters from prochiral sulfinates and alcohols, which can then be used in subsequent transformations. nih.govnih.gov

Stereoconvergent and Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material into a single enantiomer of a product with a 100% yield. princeton.eduwikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly selective, irreversible kinetic resolution. princeton.eduyoutube.com

In the context of this compound, a DKR process would involve:

Starting with racemic 1-azido-4-(methylsulfinyl)-butane.

Using a catalyst or reagent that can selectively react with the (S)-enantiomer, for example, by reducing it back to the sulfide or oxidizing it to the sulfone.

Simultaneously, a second catalyst or condition is used to rapidly interconvert the (R)- and (S)-sulfoxide enantiomers (racemization).

For this to be effective, the rate of racemization must be faster than or at least comparable to the rate of the slower-reacting enantiomer's transformation. princeton.edu While DKR has been successfully applied to the synthesis of various chiral molecules, including alcohols and lactams, its application to the deracemization of simple alkyl sulfoxides like the target compound is less common. wikipedia.orgnih.govrsc.org The high inversion barrier of sulfoxides makes racemization challenging under mild conditions. illinois.edu However, specific catalytic systems, potentially involving transition metals, could facilitate this process, allowing the slower-reacting (R)-enantiomer to accumulate in high enantiomeric excess and yield.

Multi-Component and Cascade Reaction Strategies for this compound Synthesis

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple synthetic steps into a single operation without isolating intermediates.

While a dedicated MCR for the direct synthesis of this compound is not prominently described, related strategies for assembling the core structure exist. For example, one-pot, copper-catalyzed, three-component syntheses of isothiocyanates from primary amines, a difluoroacetate (B1230586) salt, and elemental sulfur have been reported. mdpi.com Adapting such a strategy could potentially streamline the synthesis of the isothiocyanate analogue, sulforaphane (B1684495), and by extension, its azido counterpart.

A more relevant cascade approach involves the synthesis from thiolane. researchgate.net The process begins with the methylation of thiolane and subsequent ring-opening with an azide nucleophile, which forms the key C-S and C-N bonds and assembles the functionalized butane chain in one pot from the activated thiolanium salt. researchgate.net This is then followed by the oxidation step.

A hypothetical cascade reaction for the enantioselective synthesis could involve an enzyme-catalyzed process where the oxidation of 1-azido-4-(methylthio)butane and a subsequent transformation are performed in a single pot, leveraging the compatibility of biocatalysts with aqueous media and mild reaction conditions.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a key intermediate for sulforaphane and its analogues, has increasingly been viewed through the lens of green chemistry. The principles of designing chemical syntheses to reduce or eliminate the use and generation of hazardous substances are paramount.

A notable eco-friendly approach begins with thiolane, a byproduct of petroleum processing. benthamdirect.com This strategy aligns with the green chemistry principle of utilizing waste products as starting materials. The synthesis proceeds by the ring-opening of an S-methylthiolanium salt with an azide nucleophile to yield 1-azido-4-(methylthio)butane, which is then selectively oxidized to the target sulfoxide. benthamdirect.comresearchgate.net A particularly green aspect of this route is the use of hydrogen peroxide in glacial acetic acid for the oxidation step, which is a more environmentally benign oxidant compared to traditional heavy-metal-based reagents or peroxy acids like m-chloroperbenzoic acid (mCPBA). benthamdirect.commdpi.com This method not only provides a use for an industrial waste product but also avoids harsh chemicals.

In contrast, classical methods for preparing the subsequent isothiocyanate from the azide intermediate often involve the Staudinger/aza-Wittig reaction, which uses triphenylphosphine (B44618). nih.govacs.org While effective, this reaction generates triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to separate from the desired product and represents significant waste. Although recovery of reagents like triphenylphosphine is possible, it adds complexity to the process. researchgate.net

The development of catalytic and enantioselective methods is a frontier in the green synthesis of the specific (R)-enantiomer. While specific enzymatic routes for this compound are not widely reported, the use of engineered enzymes, such as lipases, has proven highly effective for the kinetic resolution of other chiral molecules, offering high enantioselectivity under mild conditions. nih.gov The application of biocatalysis could provide a future green pathway to this specific chiral sulfoxide, avoiding the need for chiral auxiliaries or resolutions that generate waste.

Table 1: Comparison of Green Chemistry Aspects in Synthetic Routes

| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Green Chemistry Advantages | Challenges/Drawbacks |

|---|---|---|---|---|

| Thiolane-based Route | Thiolane (Petroleum by-product) | H₂O₂/Acetic Acid (Oxidation) | Use of waste feedstock, reduced steps, no chromatography, benign oxidant. benthamdirect.com | Initial starting material may require purification. researchgate.net |

| General Halide Displacement | 1,4-Dihalobutane | Sodium Azide, mCPBA (Oxidation) | Readily available starting materials. nih.gov | Use of stoichiometric and potentially hazardous oxidant (mCPBA), may require chromatography. mdpi.comacs.org |

| Potential Biocatalytic Route | Racemic 1-Azido-4-(methylthio)butane | Engineered Oxidase/Lipase | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme development and optimization required; not yet established for this specific substrate. |

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Applications

The transition of the synthesis of this compound from laboratory-scale discovery to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and minimal environmental impact.

Reaction conditions must be carefully optimized. For instance, the SN2 reaction for the ring-opening of the S-methylthiolanium salt with sodium azide is conducted at 60 °C for 16 hours. benthamdirect.com On a large scale, maintaining consistent temperature control and mixing in large reactors is crucial to ensure uniform conversion and prevent side reactions. The subsequent oxidation of the sulfide to the sulfoxide is another critical step. The use of a controlled amount of an oxidizing agent like hydrogen peroxide is preferable to reagents like mCPBA, as it is cheaper, safer to handle in bulk, and produces water as the only byproduct. benthamdirect.comacs.org Controlling the stoichiometry and temperature is vital to prevent over-oxidation to the corresponding sulfone.

The choice and handling of reagents are also critical. Sodium azide, used to introduce the azide functionality, is a high-energy material and requires specific handling protocols in an industrial setting to mitigate explosion risks. nih.gov The Staudinger/aza-Wittig reaction, used to convert the azide to an isothiocyanate in subsequent steps, utilizes triphenylphosphine and carbon disulfide. acs.org While effective, the large-scale use of flammable and toxic carbon disulfide presents significant safety challenges. Furthermore, the removal of the triphenylphosphine oxide byproduct on a large scale can be problematic, often requiring extensive extractions or crystallizations. The possibility of recovering and recycling reagents, as suggested for thiolane and triphenylphosphine, is an important factor in process economics and sustainability. researchgate.net

Table 2: Key Parameters for Process Optimization and Scale-Up

| Parameter | Laboratory-Scale Focus | Industrial Scale-Up Consideration |

|---|---|---|

| Purification | Column Chromatography is common. nih.gov | Avoid chromatography; focus on crystallization or distillation. A process yielding high purity product directly is ideal. benthamdirect.com |

| Reagent Selection | Effectiveness and availability (e.g., mCPBA). mdpi.com | Cost, safety (e.g., avoiding NaN₃ if possible), handling, and waste profile (H₂O₂ preferred over mCPBA). benthamdirect.com |

| Reaction Control | Precise addition, controlled temperature baths. acs.org | Heat transfer in large reactors, mixing efficiency, process analytical technology (PAT) for real-time monitoring. |

| Byproduct Management | Removal from small batches. | Efficient removal of large quantities (e.g., triphenylphosphine oxide), potential for reagent recycling. researchgate.net |

| Process Type | Batch processing. | Evaluation of batch vs. continuous flow processing for improved safety and consistency. |

Chemical Reactivity, Mechanistic Studies, and Transformations of R 1 Azido 4 Methylsulfinyl Butane

Reactions of the Azide (B81097) Functional Group

The azide group is a high-energy functional group that participates in a wide array of reactions, most notably cycloadditions and reductions. smolecule.comevitachem.com

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides an efficient and highly reliable method for the formation of 1,2,3-triazoles. peptide.comissuu.com (R)-1-azido-4-(methylsulfinyl)-butane is an excellent substrate for these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, this compound reacts with terminal alkynes to exclusively yield the 1,4-disubstituted triazole isomer. nih.govnih.gov The reaction is typically carried out in aqueous solvents, often with a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active +1 oxidation state. beilstein-journals.orgjenabioscience.com The versatility of this reaction allows for the conjugation of the this compound moiety to a wide range of alkyne-containing molecules. nih.govrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant of the click reaction utilizes strained cyclooctynes. researchgate.netmagtech.com.cn The inherent ring strain of the cyclooctyne (B158145) significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed readily at or near room temperature without the need for a metal catalyst. rsc.orgchemrxiv.org This is particularly advantageous for biological applications where the potential toxicity of copper is a concern. The reaction of this compound with a cyclooctyne derivative would lead to the formation of a bicyclic triazole product.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| CuAAC | This compound + Phenylacetylene | Cu(I) | 1-((R)-4-(methylsulfinyl)butyl)-4-phenyl-1H-1,2,3-triazole |

| SPAAC | This compound + Dibenzocyclooctyne (DBCO) | None (Strain-promoted) | (R)-N-(4-(methylsulfinyl)butyl)dibenzo[b,f] smolecule.comevitachem.commagtech.com.cntriazolo[4,5-d]azocine |

In contrast to the copper-catalyzed reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov This complementary regioselectivity is a significant advantage, providing access to a different class of triazole products. researchgate.netchalmers.se The reaction is often catalyzed by pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl]) complexes. nih.govthieme-connect.de The mechanism is believed to involve the formation of a ruthenacycle intermediate. nih.gov For this compound, the RuAAC reaction with a terminal alkyne would furnish the corresponding 1,5-disubstituted triazole. chalmers.se

| Reactant 1 | Reactant 2 | Catalyst | Major Product Regioisomer |

| This compound | Propargyl alcohol | [Cp*RuCl(PPh₃)₂] | 1-((R)-4-(methylsulfinyl)butyl)-5-(hydroxymethyl)-1H-1,2,3-triazole |

The azide group of this compound can be readily reduced to a primary amine. The Staudinger reaction is a mild and efficient method for this transformation, involving treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), followed by hydrolysis of the intermediate iminophosphorane. wikipedia.orgorganic-chemistry.org This reaction proceeds in two steps: the formation of a phosphazide (B1677712) intermediate with the release of nitrogen gas, followed by hydrolysis to yield the amine and the corresponding phosphine oxide. nih.govwikipedia.org This transformation is valuable for introducing a primary amine group, which can then be further functionalized.

| Reactant | Reagents | Intermediate | Final Product |

| This compound | 1. Triphenylphosphine (PPh₃) 2. H₂O | (R)-1-(Triphenylphosphoranylideneamino)-4-(methylsulfinyl)-butane | (R)-4-(Methylsulfinyl)butan-1-amine |

Upon heating, organic azides can undergo decomposition with the loss of nitrogen gas to form a highly reactive nitrene intermediate. researchgate.net This nitrene can then undergo various reactions, including rearrangements. While a direct Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, alkyl azides can undergo analogous rearrangements. scispace.comwikipedia.org In the case of this compound, thermal decomposition could potentially lead to a nitrene that might undergo intramolecular C-H insertion or other rearrangements, although such reactions are often less controlled than concerted rearrangements like the Curtius rearrangement. rsc.orgnih.govnih.gov

The Schmidt reaction typically involves the reaction of an azide with a carbonyl compound, usually a carboxylic acid or a ketone, in the presence of a strong acid to yield an amine or an amide, respectively. While this compound does not possess a carbonyl group for an intramolecular Schmidt reaction, it could potentially be used as the azide component in an intermolecular reaction with a suitable carbonyl-containing substrate. For instance, in an analogous reaction, it could react with a ketone in the presence of an acid to form an N-substituted amide after rearrangement and hydrolysis. nih.gov

Transformations Involving the Chiral Sulfoxide (B87167) Moiety.nih.govrsc.orgnih.govresearchgate.net

The chiral sulfoxide group in this compound is a key feature of the molecule, influencing its stereochemistry and providing a site for further chemical modification. The sulfur atom in a sulfoxide is stereogenic, and its configuration is stable under many reaction conditions.

The sulfoxide can be oxidized to the corresponding sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation would yield (R)-1-azido-4-(methylsulfonyl)-butane.

Conversely, the sulfoxide can be reduced to the corresponding sulfide (B99878). A variety of reducing agents can be employed for this purpose, such as titanium(III) chloride or a combination of trimethylsilyl (B98337) chloride and sodium iodide. This would result in the formation of 1-azido-4-(methylthio)-butane.

The chiral sulfoxide can also direct stereoselective reactions at adjacent positions, although in this specific molecule, the sulfoxide is somewhat remote from other functionalizable positions on the butane (B89635) chain. Nevertheless, the presence of the chiral sulfoxide is a handle for potential asymmetric syntheses.

| Transformation | Reagent | Product |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | (R)-1-Azido-4-(methylsulfonyl)-butane |

| Reduction | Titanium(III) chloride (TiCl₃) | 1-Azido-4-(methylthio)-butane |

Controlled Oxidation of the Sulfinyl Group to Sulfonyl Derivatives

The oxidation of the sulfinyl group in this compound to the corresponding sulfonyl derivative, (R)-1-azido-4-(methylsulfonyl)-butane, is a common transformation. This oxidation proceeds with retention of the configuration at the sulfur center. A variety of oxidizing agents can accomplish this, with hydrogen peroxide and peracids being among the most common. britannica.comnih.gov The selection of the oxidant and reaction conditions is crucial to prevent over-oxidation and ensure high yields. acsgcipr.org Vigorous oxidation, for instance with potassium permanganate, can lead directly to the sulfone. britannica.com

The reaction generally involves the direct transfer of an oxygen atom from the oxidant to the sulfur atom of the sulfoxide. Due to the presence of the lone pair on the sulfur atom, the sulfoxide can readily accept another oxygen atom to form the corresponding sulfone.

Table 1: Representative Conditions for Sulfoxide Oxidation

| Oxidizing Agent | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Room Temp nih.gov | Sulfone | High |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0°C to RT | Sulfone | High |

| Potassium Permanganate (KMnO₄) | Basic solution, Heat britannica.com | Sulfone | Strong |

| Sodium Metaperiodate (NaIO₄) | Methanol/Water, RT britannica.comresearchgate.net | Sulfone | High |

Detailed research has shown that using hydrogen peroxide in a transition-metal-free system, such as in glacial acetic acid, provides a green and highly selective method for oxidizing sulfides to sulfoxides, and can be extended to the oxidation of sulfoxides to sulfones. nih.gov The procedure is often simple, and the resulting sulfone can be isolated in excellent yields. nih.gov

Stereospecific Reduction of the Sulfinyl Group to Sulfides

The stereospecific reduction of the sulfinyl group in this compound regenerates the corresponding sulfide, 1-azido-4-(methylthio)-butane. This transformation is of significant interest, particularly in asymmetric synthesis where the sulfoxide may be used as a chiral auxiliary that is later removed. acs.org

This reduction can be achieved using various chemical reagents or, with high stereoselectivity, through biocatalytic methods. frontiersin.org Enzymatic reductions, in particular, have gained prominence due to their exceptional enantioselectivity. nih.gov Enzymes such as Methionine Sulfoxide Reductases (MsrA and MsrB) and DMSO reductases are known to catalyze the reduction of specific sulfoxide enantiomers. frontiersin.orgrsc.org For instance, MsrA is known to exclusively reduce (S)-sulfoxides, leaving the (R)-enantiomer untouched, which is a method for the kinetic resolution of racemic mixtures. nih.govrsc.org Conversely, other enzymes like DMSO reductase from E. coli can show preference for the (R)-enantiomer. rsc.org This high specificity allows for the preparation of enantiomerically pure sulfoxides or their corresponding sulfides. frontiersin.org

Table 2: Methods for Stereospecific Reduction of Chiral Sulfoxides

| Method | Reagent/Enzyme | Stereochemistry | Key Feature |

|---|---|---|---|

| Biocatalytic | Methionine Sulfoxide Reductase A (MsrA) | Selective for (S)-enantiomer nih.govrsc.org | Kinetic resolution to obtain pure (R)-sulfoxide. |

| Biocatalytic | DMSO Reductase (DmsABC) from E. coli | Can be selective for (R)-enantiomer rsc.org | Enantiocomplementary to MsrA. |

| Chemical | Trifluoroacetic anhydride/NaI | Typically proceeds with inversion | Chemical method for sulfoxide removal. |

| Chemical | Lithium Aluminum Hydride (LiAlH₄) | Variable | Powerful reducing agent, may lack selectivity. acs.org |

These enzymatic systems can resolve a wide range of sulfoxides with excellent enantioselectivity, often achieving a selectivity factor (s) greater than 100. rsc.org

Nucleophilic Addition and Substitution Reactions at the Sulfoxide Sulfur

Direct nucleophilic substitution at the sulfur atom of a sulfoxide is a key reaction that generally proceeds with inversion of configuration. acs.org For a reaction to occur at the sulfur center of this compound, the sulfoxide oxygen must first be activated by an electrophile. This activation enhances the electrophilicity of the sulfur atom, making it susceptible to attack by a nucleophile. libretexts.org

The mechanism is analogous to an SN2 reaction at a carbon center. The nucleophile attacks the sulfur atom from the side opposite to the leaving group (the activated oxygen), leading to a trigonal bipyramidal intermediate or transition state. researchgate.net The subsequent departure of the leaving group results in an inversion of the stereochemical configuration at the sulfur atom. acs.org

A classic example involves the O-alkylation of a sulfoxide to form an alkoxysulfonium salt. The subsequent hydrolysis of this salt proceeds with a clean inversion at the sulfur center. acs.org This process can be used to interconvert sulfoxide enantiomers. acs.org

Pummerer Rearrangements and Related Sulfoxide Activations

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess an α-hydrogen. It involves the conversion of the sulfoxide into an α-acyloxy thioether in the presence of an activating agent, typically acetic anhydride. wikipedia.orgsynarchive.com In the case of this compound, the rearrangement would occur on the methyl group attached to the sulfur.

The mechanism initiates with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.orgnumberanalytics.com This intermediate is a key step that sets the stage for the subsequent rearrangement. numberanalytics.com A base, such as the acetate (B1210297) ion byproduct, then abstracts a proton from the α-carbon (the methyl group), leading to the formation of a thionium (B1214772) ion (or sulfenium ion) intermediate. wikipedia.orgtcichemicals.com Finally, the acetate ion attacks this electrophilic intermediate to yield the α-acetoxy thioether product. wikipedia.org

The reaction is highly versatile, and various anhydrides (e.g., trifluoroacetic anhydride) or acyl halides can be used as activators. wikipedia.org The electrophilic thionium ion can also be trapped by other intermolecular or intramolecular nucleophiles, leading to a wide range of functionalized thioethers. wikipedia.orgnih.gov When the starting sulfoxide is chiral, as with this compound, the Pummerer reaction can proceed with a degree of asymmetric induction, influencing the stereochemistry of the final product if a new stereocenter is formed. wikipedia.org The transfer of chirality from the sulfur atom to a carbon atom is a known feature in Pummerer-type reactions. manchester.ac.uk

Stereospecificity and Stereoselectivity in Reactions of this compound

The chiral sulfinyl group is a powerful stereocontrolling element in asymmetric reactions. researchgate.net Its configurational stability and the steric and electronic differences between the oxygen atom, the lone pair, and the organic substituents allow it to effectively induce chirality in nearby or remote parts of the molecule. illinois.edu

Diastereoselectivity in Remote Functional Group Transformations

The chiral sulfoxide in this compound can serve as a chiral auxiliary to direct the stereochemical outcome of reactions at other functional groups within the molecule, a phenomenon known as remote asymmetric induction. rsc.org The sulfinyl group can influence the diastereoselectivity of a reaction by sterically blocking one face of the molecule or by coordinating to a reagent, thereby directing its approach to a reactive site. illinois.edu

For example, in transition-metal-catalyzed C-H functionalization reactions, a chiral sulfoxide can act as both a directing group, enabling the regioselective activation of a C-H bond, and as the chiral auxiliary that creates an asymmetric environment around the metal center. rsc.org This dual role allows for the control of stereochemistry in the formation of new bonds, even at positions remote from the sulfur atom. rsc.org This principle could be applied to transformations involving the butyl chain or the azido (B1232118) group in this compound, where the (R)-configuration at the sulfur would favor the formation of one diastereomer over the other.

Chiral Induction and Transfer of Chirality from Sulfoxide

The transfer of chirality from the sulfur stereocenter to a new stereocenter is a cornerstone of the use of sulfoxides in asymmetric synthesis. tandfonline.comnih.gov The (R)-configuration of the sulfinyl group in this compound can be used to generate new, predictable stereochemistry in products.

This transfer of chirality is often highly efficient. The sulfoxide group can be used to control the formation of new stereocenters, after which the sulfoxide can be removed (e.g., by reduction) or transformed, leaving behind an enantiomerically enriched product. illinois.edu For instance, a general method for 1,4-chirality transfer from sulfur to a carbon stereocenter has been demonstrated through a sulfonium (B1226848) numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, resulting in products with high enantiomeric ratios. nih.gov The sulfinyl group's ability to coordinate with Lewis acids can create highly ordered transition states, which is another mechanism through which it can effectively transfer its chiral information. illinois.edu

Reactivity of the Butane Backbone and Remote Functionalization

The butane backbone of this compound, while seemingly simple, is subject to functionalization at positions remote from the primary functional groups through strategic synthetic design. The sulfoxide group, in particular, can serve as a directing group, facilitating the activation of otherwise inert C-H bonds. nih.govresearchgate.netnih.govbohrium.comnih.gov

While the majority of documented sulfoxide-directed C-H activation reactions focus on aromatic systems or sp3 carbons in proximity to activating groups, the principles can be extrapolated to the potential for remote functionalization of the butane chain. researchgate.netnih.govbohrium.comnih.gov Such transformations typically involve the coordination of a transition metal catalyst to the sulfoxide oxygen, bringing the metal center into proximity with specific C-H bonds along the alkyl chain. This can lead to the formation of a metallacyclic intermediate, enabling subsequent functionalization at a distal position.

For the butane chain in this compound, this could theoretically enable functionalization at the C2 or C3 positions. The specific site of activation would be influenced by the catalyst and ligand system employed, as well as the conformational preferences of the butane chain.

Furthermore, the generation of alkoxy radicals from unactivated alcohols, mediated by photoredox-generated sulfoxide cation radicals, has been reported as a method for alcohol-directed aliphatic C-H functionalization. nih.gov This suggests that if the azide group were to be converted to an alcohol, the sulfoxide could participate in directing remote C-H functionalization through a radical-based mechanism.

It is important to note that direct, non-catalyzed intramolecular reactions involving the azide and sulfoxide groups to functionalize the butane backbone are less probable under standard conditions. However, the generation of highly reactive intermediates, such as nitrenes from the azide, could potentially lead to intramolecular C-H insertion reactions, although such pathways often lack selectivity. researchgate.netrsc.orgrsc.orgnih.gov

Detailed Mechanistic Elucidation of Key Transformations

The dual functionality of this compound allows for a rich tapestry of chemical transformations, primarily involving the azide and sulfoxide moieties. Understanding the detailed mechanisms of these reactions is crucial for predicting product outcomes and designing novel synthetic applications.

Kinetic and Thermodynamic Aspects of Reactions

Staudinger Reaction: The reaction of the azide group with a phosphine, such as triphenylphosphine, initiates the Staudinger reaction, a mild method for the reduction of azides to amines. researchgate.netnih.govacs.orgubc.cabohrium.com The reaction proceeds through a phosphazide intermediate, which then loses dinitrogen to form an iminophosphorane. researchgate.netacs.orgbohrium.com Subsequent hydrolysis yields the corresponding amine and phosphine oxide. researchgate.net

Kinetic studies of the Staudinger reaction on various azides have shown that the rate can be influenced by the electronic properties of both the azide and the phosphine. nih.gov For alkyl azides, the reaction is generally efficient. Computational studies using density functional theory (DFT) have elucidated the reaction pathways, indicating that the initial formation of the phosphazide intermediate is a key step. nih.govubc.ca Thermodynamic parameters for the formation of a phosphazide from tricyclohexylphosphine (B42057) and 1-adamantylazide have been reported as ΔH = -18.7 kcal mol⁻¹ and ΔS = -52.5 cal mol⁻¹ K⁻¹. researchgate.net While specific data for this compound is not available, these values provide a general indication of the thermodynamic favorability of the initial step.

Pummerer Rearrangement: The sulfoxide moiety can undergo the Pummerer rearrangement in the presence of an activating agent like acetic anhydride. acs.orgwikipedia.orgchemeurope.comnumberanalytics.comyoutube.com This reaction transforms the sulfoxide into an α-acyloxy thioether. The mechanism involves the initial acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate. acs.orgwikipedia.orgchemeurope.com Nucleophilic attack by the acetate then yields the final product.

Computational studies on the Pummerer reaction have shown that the acetylation of the sulfoxide is often the rate-determining step. nih.govresearchgate.net The thermodynamics of the rearrangement are generally favorable, driven by the formation of stable products. The presence of the azido group at the γ-position is not expected to significantly alter the fundamental mechanism of the Pummerer rearrangement at the sulfoxide.

The following table summarizes hypothetical kinetic and thermodynamic parameters for key transformations of this compound, based on data from analogous systems.

| Transformation | Key Mechanistic Step | Parameter | Estimated Value Range | Reference/Analogy |

|---|---|---|---|---|

| Staudinger Reaction | Phosphazide Formation | ΔH (kcal/mol) | -15 to -20 | researchgate.net |

| ΔS (cal/mol·K) | -50 to -55 | researchgate.net | ||

| Pummerer Rearrangement | Sulfoxide Acylation (Rate-Determining) | Activation Energy (Ea) (kcal/mol) | 15 to 25 | nih.govresearchgate.net |

| ΔG (kcal/mol) | Exergonic | General Principle |

Intermediate Identification and Characterization

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

Staudinger Reaction Intermediates: In the Staudinger reaction of this compound, the primary intermediate is the phosphazide . researchgate.netbohrium.comresearchgate.netmontclair.edu These intermediates are often transient but can be stabilized and characterized, particularly when using sterically demanding phosphines or with substrates that possess specific electronic features. researchgate.netresearchgate.netmontclair.edu Spectroscopic techniques such as NMR can be employed for their detection. The subsequent intermediate is the iminophosphorane , formed after the extrusion of dinitrogen. researchgate.net

Pummerer Rearrangement Intermediates: The key intermediate in the Pummerer rearrangement is the thionium ion . acs.orgwikipedia.orgchemeurope.com This electrophilic species is highly reactive and is typically trapped in situ by a nucleophile. Computational studies have provided insights into the structure and stability of such intermediates. nih.govresearchgate.net

Potential Nitrene Intermediates: Thermal or photochemical decomposition of the azide group can lead to the formation of a highly reactive nitrene intermediate. researchgate.netrsc.orgrsc.orgnih.gov Singlet nitrenes can undergo a variety of reactions, including C-H insertion and cyclization. Trapping experiments are often used to infer the presence of nitrene intermediates. rsc.orgnih.gov For this compound, intramolecular C-H insertion of a transiently formed nitrene into the butane backbone could lead to the formation of cyclic amine products. The sulfoxide group could potentially influence the reactivity and selectivity of such an insertion.

The following table outlines the key intermediates in the transformations of this compound and the common methods for their characterization.

| Transformation | Key Intermediate | Characterization Method(s) | Reference/Analogy |

|---|---|---|---|

| Staudinger Reaction | Phosphazide | NMR Spectroscopy, X-ray Crystallography (for stable analogues) | researchgate.netresearchgate.netmontclair.edu |

| Staudinger Reaction | Iminophosphorane | NMR Spectroscopy, Mass Spectrometry | researchgate.net |

| Pummerer Rearrangement | Thionium Ion | Trapping Experiments, Computational Studies | nih.govacs.orgresearchgate.net |

| Azide Decomposition | Nitrene | Trapping Experiments, Product Analysis, Spectroscopic Studies (in matrix isolation) | researchgate.netrsc.orgnih.gov |

Advanced Stereochemical Analysis and Chiroptical Properties of R 1 Azido 4 Methylsulfinyl Butane

Absolute Configuration Determination Methodologies for the Sulfoxide (B87167) Stereocenter

The establishment of the absolute configuration of the chiral sulfoxide in (R)-1-Azido-4-(methylsulfinyl)-butane is a critical step in its characterization. Several powerful spectroscopic and crystallographic techniques can be employed for this purpose.

Single-crystal X-ray diffraction (SCXRD) is an unambiguous method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. mdpi.comresearcher.life For a non-crystalline compound like this compound, this technique would necessitate the preparation of a suitable crystalline derivative. The process involves reacting the sulfoxide with a chiral or achiral reagent to induce crystallization. The resulting crystal is then subjected to X-ray analysis, which provides precise atomic coordinates. mdpi.comresearchgate.net The absolute configuration can be determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgresearchgate.net This technique is particularly valuable for determining the absolute configuration of molecules in solution, negating the need for crystallization. nih.govnih.gov The experimental VCD spectrum of this compound would be compared to a theoretically predicted spectrum. documentsdelivered.com

The computational prediction involves several steps:

Conformational Search: Identifying all low-energy conformations of the molecule.

Geometry Optimization and Frequency Calculation: Using quantum mechanical methods like Density Functional Theory (DFT) to optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer. wikipedia.orgnih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population to generate the final theoretical spectrum for the (R)-enantiomer.

A good match between the experimental and the calculated spectrum for the (R)-configuration would confirm the absolute stereochemistry of the sulfoxide center. nih.gov

Electronic circular dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized light in the ultraviolet-visible region. encyclopedia.pub The shape and sign of the Cotton effects in an ECD spectrum are characteristic of the absolute configuration of the chromophore-containing molecule. nih.gov For this compound, the sulfoxide and azide (B81097) groups act as chromophores.

Similar to VCD, the assignment of the absolute configuration using ECD relies on comparing the experimental spectrum with quantum chemical calculations. nih.govunipi.it Time-dependent density functional theory (TD-DFT) is a commonly used method to predict ECD spectra. researchgate.netarxiv.orgnih.gov The computational workflow mirrors that of VCD, involving conformational analysis, geometry optimization, and calculation of excited states and rotational strengths, followed by Boltzmann averaging. arxiv.orgnih.gov The agreement between the experimental ECD spectrum and the predicted spectrum for the (R)-isomer provides strong evidence for the assigned absolute configuration. beilstein-journals.orgbeilstein-journals.org

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

|---|---|---|

| Spectral Region | Infrared | Ultraviolet-Visible |

| Molecular Transitions | Vibrational | Electronic |

| Requirement for Chromophore | No, sensitive to overall molecular chirality | Yes, requires a UV-Vis absorbing chromophore |

| Computational Method | DFT | TD-DFT |

| State of Sample | Solution | Solution |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of a chiral molecule through the use of a chiral derivatizing agent (CDA). wikipedia.org This method involves reacting the chiral sulfoxide with an enantiomerically pure CDA to form a pair of diastereomers.

These diastereomers will exhibit distinct chemical shifts in their NMR spectra. wikipedia.org By analyzing the differences in the chemical shifts, particularly of the protons or other nuclei near the stereocenter, and comparing them to established models for the specific CDA, the absolute configuration of the original sulfoxide can be deduced. acs.org For sulfoxides, chiral acids like Mosher's acid or other specialized reagents can be employed for this purpose. wikipedia.org

Conformational Analysis and Stereoisomeric Relationships

The flexible butyl chain in this compound allows it to adopt multiple conformations in solution. Understanding the conformational preferences is crucial as the observed chiroptical properties are a weighted average of the properties of all populated conformers. nih.gov

Computational methods, such as molecular mechanics and DFT, are employed to perform a systematic conformational search. This involves rotating the single bonds in the molecule to identify all possible low-energy conformers. For an acyclic molecule like this, staggered conformations along the C-C bonds are generally favored. The relative energies of these conformers are calculated to determine their populations at a given temperature.

The stereoisomeric relationship of this compound is with its enantiomer, (S)-1-Azido-4-(methylsulfinyl)-butane. These two molecules are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with other chiral entities and their chiroptical properties, which will be equal in magnitude but opposite in sign.

Chiroptical Properties and Their Correlation with Molecular Structure

The chiroptical properties of this compound, specifically its optical rotation, VCD, and ECD spectra, are directly linked to its absolute configuration and conformational distribution. nih.govmdpi.com

Optical Rotation: The specific rotation, [α]D, is a measure of the rotation of plane-polarized light at a specific wavelength (usually the sodium D-line at 589 nm). While the sign of the rotation can sometimes be empirically correlated with the absolute configuration within a homologous series, computational prediction of optical rotation is also possible. mdpi.com

VCD and ECD Spectra: As discussed previously, the VCD and ECD spectra provide a much more detailed fingerprint of the molecule's stereochemistry. The signs and intensities of the bands in these spectra are highly sensitive to the spatial arrangement of the atoms. For instance, the ECD spectrum of a chiral sulfoxide is influenced by the electronic transitions within the sulfoxide chromophore and their coupling with other parts of the molecule. nih.gov The relationship between the structure and the chiroptical properties is often rationalized using empirical rules, such as sector rules for sulfoxides, or more reliably, through high-level quantum chemical calculations. unipi.itnih.gov

| Chiroptical Property | Principle | Structural Information Obtained |

|---|---|---|

| Optical Rotation | Rotation of plane-polarized light | Indication of optical activity; sign can be related to absolute configuration |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Detailed 3D structure and absolute configuration in solution |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Absolute configuration of chromophore-containing molecules |

Stereochemical Stability and Racemization Pathways of the Chiral Sulfoxide

The stereogenic center in this compound is the sulfur atom of the sulfoxide group. The arrangement of the methyl group, the 4-azidobutyl group, the oxygen atom, and the lone pair of electrons around the sulfur atom creates a chiral molecule. The stability of this chirality is a critical factor in its chemical and potential biological applications. The primary mechanism by which the stereochemical integrity of a chiral sulfoxide can be compromised is through racemization, a process that converts a single enantiomer into an equal mixture of both enantiomers. For sulfoxides, racemization can occur through two principal pathways: thermal racemization and photochemical racemization.

Due to a lack of specific experimental data for this compound, the following discussion is based on established principles and data from analogous dialkyl sulfoxides.

Thermal Racemization and Pyramidal Inversion

Chiral sulfoxides are generally considered to be configurationally stable at room temperature. wikipedia.org The thermal racemization of sulfoxides proceeds through a mechanism known as pyramidal inversion. acs.orgresearchgate.net In this process, the sulfur atom and its three substituents (in this case, the methyl, 4-azidobutyl, and oxygen groups) momentarily adopt a planar trigonal transition state, with the lone pair of electrons located in a p-orbital. The molecule then relaxes back to its pyramidal geometry, with an equal probability of forming either the (R) or (S) enantiomer, leading to racemization.

This process requires a significant amount of energy, with activation energies for the pyramidal inversion of most sulfoxide compounds falling in the range of 35 to 42 kcal/mol. researchgate.net Consequently, thermal racemization of sulfoxides typically necessitates high temperatures, often in excess of 200 °C. nih.govnih.gov The rate of thermal racemization is a unimolecular process and follows first-order kinetics. acs.org

The substituents attached to the sulfur atom can influence the energy barrier to inversion. However, for many dialkyl sulfoxides, the activation parameters fall within a relatively narrow range. acs.org The following table presents kinetic data for the thermal racemization of some simple dialkyl and alkyl aryl sulfoxides, which can serve as a model for understanding the expected behavior of this compound.

Table 1: Kinetic Data for Thermal Racemization of Selected Sulfoxides Data sourced from Rayner, D. R.; Gordon, A. J.; Mislow, K. (1968). acs.org

| Sulfoxide | Temperature (°C) | Rate Constant (k, sec-1) | Enthalpy of Activation (ΔH‡, kcal/mol) | Entropy of Activation (ΔS‡, eu) |

|---|---|---|---|---|

| Methyl p-tolyl sulfoxide | 210 | 6.16 x 10-6 | 37.2 ± 0.3 | -7.0 ± 0.6 |

| Neopentyl p-tolyl sulfoxide | 210 | 1.53 x 10-5 | 41.2 ± 0.9 | +4.0 ± 2.0 |

| Di-n-butyl sulfoxide | 210 | - | ~39.5 | - |

Photochemical Racemization

In contrast to thermal racemization, photochemical racemization can occur under much milder conditions, often at room temperature, through irradiation with light. nih.govnih.gov The mechanism of photoracemization can be more complex and may involve different pathways, including the formation of radical intermediates. nih.gov

One proposed mechanism involves the homolytic cleavage of one of the carbon-sulfur bonds upon photoexcitation, forming a radical pair. This radical pair can then recombine, with the potential for inversion at the sulfur center, leading to racemization. acs.org

In some cases, the presence of a photosensitizer can significantly accelerate the rate of photoracemization. nih.govacs.org The photosensitizer absorbs light and transfers energy to the sulfoxide, promoting it to an excited state that is more susceptible to racemization. The rates of photosensitized racemization can be extremely fast, with half-lives on the order of seconds to minutes, depending on the specific sulfoxide, photosensitizer, and reaction conditions. nih.gov For instance, the photoracemization of various alkyl aryl sulfoxides has been shown to be rapid in the presence of photosensitizers like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+). nih.gov

Given the presence of the azido (B1232118) group in this compound, which can also be photochemically active, the stability of the compound under UV or visible light would need to be carefully considered.

Sophisticated Spectroscopic and Structural Elucidation of R 1 Azido 4 Methylsulfinyl Butane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for elucidating the covalent framework and stereochemistry of (R)-1-Azido-4-(methylsulfinyl)-butane. While specific spectral data for this exact compound is not widely published, analysis of closely related structures, such as sulforaphane (B1684495) ((R)-1-isothiocyanato-4-(methylsulfinyl)-butane), allows for a detailed prediction of its NMR characteristics. nih.gov The core structure, the (R)-4-(methylsulfinyl)-butane moiety, is identical in both compounds, leading to very similar expected chemical shifts and coupling patterns for the protons and carbons in this part of the molecule.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-S(O)- | ~2.6 | s | - |

| -S(O)-CH₂- | ~2.7 | m | - |

| -CH₂-CH₂-CH₂-N₃ | ~1.9 | m | - |

| -CH₂-N₃ | ~3.3-3.6 | t | ~6-7 |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H₃-S(O)- | ~39 |

| -S(O)-C H₂- | ~54 |

| -C H₂-CH₂-CH₂-N₃ | ~20-29 |

| -CH₂-C H₂-CH₂-N₃ | ~20-29 |

| -C H₂-N₃ | ~51 |

To unambiguously assign these resonances and confirm the connectivity, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups in the butane (B89635) chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal around 3.3-3.6 ppm would correlate with the carbon signal around 51 ppm, confirming this as the -CH₂-N₃ group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This is particularly useful for conformational analysis and can help to confirm the stereochemistry at the chiral sulfur center by observing through-space interactions between the methyl group and the butyl chain protons.

The presence of a chiral center at the sulfur atom means that this compound is chiral. While standard NMR can confirm the structure, it cannot distinguish between the R and S enantiomers. Chiral shift reagents, typically lanthanide complexes, can be used to resolve this. nih.gov These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. By complexing with the basic sulfoxide (B87167) group, the chiral shift reagent would induce different chemical shift changes for the protons and carbons of the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula, C₅H₁₁N₃OS.

Predicted High-Resolution Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 162.0696 |

| [M+Na]⁺ | 184.0515 |

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of this compound would likely proceed through several key pathways:

Loss of N₂: The azide (B81097) group is prone to losing a molecule of nitrogen (28 Da), a characteristic fragmentation for azido (B1232118) compounds.

Cleavage of the C-S bond: This would lead to fragments corresponding to the butyl-azide chain and the methylsulfinyl group.

Cleavage within the butyl chain: Fragmentation of the C-C bonds in the butyl chain would produce a series of smaller fragment ions.

A hypothetical fragmentation pattern could include the ions presented in the table below.

Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 162.07):

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 134.07 | [M+H - N₂]⁺ |

| 98.08 | [C₄H₈N₃]⁺ |

| 71.06 | [C₄H₇N]⁺ |

| 63.01 | [CH₃SO]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for probing its conformational state. sigmaaldrich.comnih.gov The spectra of this compound would be dominated by the characteristic vibrations of the azide, sulfoxide, and alkyl groups.

Predicted Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N₃ | Asymmetric stretch | ~2100 (strong in IR) |

| N₃ | Symmetric stretch | ~1250-1350 (weaker in IR, stronger in Raman) |

| S=O | Stretch | ~1030-1070 |

| C-H (alkyl) | Stretch | ~2850-2960 |

| C-H (alkyl) | Bend | ~1375-1470 |

| C-N | Stretch | ~1000-1250 |

| C-S | Stretch | ~600-800 |

The asymmetric stretching mode of the azide group (N₃) is a particularly useful vibrational probe. This vibration gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the region of 2100 cm⁻¹. researchgate.net This region of the spectrum is often free from other interfering absorptions, making the azide stretch an excellent reporter of its local environment. The exact frequency of this band is sensitive to factors such as solvent polarity and hydrogen bonding, which can provide insights into the intermolecular interactions of the molecule. researchgate.net In some cases, Fermi resonance can lead to a more complex absorption profile for the azide stretch. nih.gov

UV-Visible Spectroscopy and Electronic Transitions of this compound

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is characterized by the electronic transitions originating from its two primary chromophoric moieties: the azide group (-N₃) and the sulfoxide group (-S=O). The spectrum is expected to be a composite of the absorptions from these two groups, as they are electronically isolated by a saturated butane chain, leading to minimal electronic conjugation between them.

The azide functional group in alkyl azides typically gives rise to two distinct absorption bands in the UV region. rsc.org A weak absorption band, corresponding to a symmetry-forbidden n → π* transition, is generally observed around 287 nm. rsc.org A much stronger absorption band, attributed to a symmetry-allowed π → π* transition, appears at a shorter wavelength, typically around 216 nm. rsc.org These transitions involve the non-bonding electrons and the π-system of the azide group.

The expected UV-Visible absorption data for the chromophores in this compound, based on typical values for alkyl azides and sulfoxides, are summarized in the table below. It is important to note that the exact absorption maxima (λ_max) and molar absorptivity (ε) can be influenced by the solvent used for the measurement due to solute-solvent interactions.

Table 1: Characteristic UV-Visible Absorption Data for the Chromophoric Groups in this compound

| Chromophoric Group | Typical λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Azide (-N₃) | ~287 | Low | n → π |

| Azide (-N₃) | ~216 | High | π → π |

| Sulfoxide (-S=O) | <200 | Not typically observed | n → σ* |

Detailed Research Findings

Detailed experimental studies on the UV-Visible spectrum of this compound are not extensively reported in the public literature. However, the analysis of related compounds provides a strong basis for predicting its spectroscopic behavior.

The electronic transitions of the azide group are well-documented. The low-intensity n → π* transition around 287 nm is formally forbidden by symmetry rules but is observed due to vibronic coupling. rsc.org The high-intensity π → π* transition around 216 nm is an allowed transition, resulting in a significantly higher molar absorptivity. rsc.org The positions of these bands are generally insensitive to the length of the alkyl chain, but the polarity of the solvent can induce minor shifts. Polar solvents may cause a slight hypsochromic (blue) shift of the n → π* band and a slight bathochromic (red) shift of the π → π* band.

Given the structure of this compound, where the azide and sulfoxide groups are separated by a flexible four-carbon chain, their electronic interaction is expected to be minimal. Therefore, the resulting UV-Vis spectrum would likely present a superposition of the individual chromophore absorptions. The dominant features would be the two bands from the azide group, with the sulfoxide contributing to the end absorption at the lower wavelength limit of the spectrum.

Theoretical and Computational Chemistry Studies of R 1 Azido 4 Methylsulfinyl Butane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (R)-1-Azido-4-(methylsulfinyl)-butane at the atomic level. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations are instrumental in determining the molecule's most stable three-dimensional structure (geometry optimization) and exploring its potential energy surface. nih.gov

For this compound, DFT calculations would typically be employed to:

Optimize the molecular geometry: This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides information on bond lengths, bond angles, and dihedral angles.

Analyze the frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile.

Map the potential energy surface: By calculating the energy of the molecule at various geometries, a potential energy landscape can be constructed. This helps in identifying different stable conformations and the energy barriers between them.

A hypothetical data table of optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | 1.53 |

| S-C(methyl) | 1.80 |

| S-C(butane) | 1.82 |

| N=N (terminal) | 1.14 |

| N-N (central) | 1.25 |

| C-N | 1.48 |

| Bond Angles (degrees) | |

| O=S-C(methyl) | 106.5 |

| O=S-C(butane) | 107.0 |

| C(methyl)-S-C(butane) | 98.0 |

| C-C-N | 110.0 |

| Dihedral Angles (degrees) | |

| C(methyl)-S-C1-C2 | 175.0 |

| C1-C2-C3-C4 | 65.0 |

| C3-C4-N1-N2 | -170.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

Ab initio methods are quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties. nih.gov For a chiral molecule like this compound, high-accuracy calculations are particularly important for determining subtle stereoelectronic effects that can influence its biological activity and reactivity. These methods are often used to benchmark the results obtained from more computationally efficient methods like DFT. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexible four-carbon chain in this compound allows for a multitude of possible conformations. Understanding the conformational preferences of this molecule is crucial as different conformers can exhibit different properties and reactivity.

Conformational analysis can be performed by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer using quantum mechanical methods. This allows for the identification of the most stable low-energy conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. tandfonline.com By simulating the motion of the atoms in the molecule, MD can explore the conformational space and identify the most populated conformational states. tandfonline.com This is particularly useful for understanding how the molecule might behave in a solvent or when interacting with a biological target. tandfonline.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, ECD)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR (Nuclear Magnetic Resonance) Spectroscopy: The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these parameters with reasonable accuracy, aiding in the assignment of experimental spectra. nih.govliverpool.ac.ukrsc.org

ECD (Electronic Circular Dichroism) Spectroscopy: ECD is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) can be used to calculate the ECD spectrum of this compound, and comparison with the experimental spectrum can confirm the '(R)' configuration at the sulfur atom.

A hypothetical table showing predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H on C adjacent to N₃ | 3.45 | 3.42 |

| H on C adjacent to S(O) | 2.80 | 2.78 |

| CH₃ on S | 2.60 | 2.58 |

| ¹³C NMR (ppm) | ||

| C adjacent to N₃ | 52.1 | 51.9 |

| C adjacent to S(O) | 55.8 | 55.6 |

| CH₃ on S | 40.2 | 40.0 |

| IR (cm⁻¹) | ||

| N₃ asymmetric stretch | 2105 | 2100 |

| S=O stretch | 1045 | 1040 |

| ECD (nm) | ||

| Major positive Cotton effect | 225 | 223 |

Note: The values in this table are illustrative and based on typical values for similar compounds.

Transition State Modeling and Reaction Pathway Characterization

Computational chemistry can be used to model chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and mechanism of a reaction. researchgate.net For example, one could model the 1,3-dipolar cycloaddition reaction of the azide (B81097) group or the oxidation/reduction of the sulfoxide (B87167). This provides a detailed understanding of the reaction pathway at a molecular level.

Solvation Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. researchgate.net For this compound, the polar sulfoxide and azide groups are likely to engage in significant intermolecular interactions, such as hydrogen bonding, with protic solvents. researchgate.netchemrxiv.org Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.

Azide-Tetrazole Tautomerism and Computational Prediction

Azide-tetrazole tautomerism represents a classic case of valence or ring-chain isomerism, where an organic azide exists in a potential equilibrium with its cyclic tetrazole form. This transformation involves a reversible intramolecular 1,3-dipolar cycloaddition of the linear azide functional group to form the five-membered aromatic tetrazole ring. The position of this equilibrium is highly sensitive to electronic, steric, and environmental factors such as temperature and solvent polarity. nih.gov

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a critical tool for investigating the mechanistic pathways and thermodynamics of such isomerizations. nih.govacs.org These theoretical studies can predict the relative stabilities of the two tautomers—the open-chain azide and the closed-ring tetrazole—and calculate the activation energy barrier that separates them.